molecular formula C11H16O2 B2609016 1-Mesitylethane-1,2-diol CAS No. 354153-47-2

1-Mesitylethane-1,2-diol

Cat. No.: B2609016
CAS No.: 354153-47-2
M. Wt: 180.247
InChI Key: JXHICCPIVYTCHE-UHFFFAOYSA-N
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Description

Diols, such as ethane-1,2-diol (also known as ethylene glycol), are often used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . They are typically colorless, odorless, and viscous liquids .


Synthesis Analysis

Diols can be synthesized through various methods. For instance, one method involves the reaction of alkene with peroxycarboxylic acid . Another method is the pinacol coupling reaction, which involves the reductive homo-coupling of a carbonyl compound to produce a symmetrically substituted 1,2-diol .


Molecular Structure Analysis

The molecular structure of diols involves two hydroxyl groups (-OH) attached to different carbon atoms within the molecule . The exact structure can vary depending on the specific diol.


Chemical Reactions Analysis

Diols can undergo a variety of chemical reactions. For example, they can be cleaved to aldehydes and ketones in high yield by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) . They can also be oxidized to produce oxacyclopropane rings .


Physical and Chemical Properties Analysis

Diols typically have a clear, colorless appearance and are often viscous liquids . They are soluble in water and many organic solvents .

Scientific Research Applications

Electrochemical Synthesis

Research by Shtelman and Becker (2011) described a novel electrochemical synthetic method for the preparation of compounds similar to 1-Mesitylethane-1,2-diol. This method involved the oxidation of α-silylacetic acids at Pt anodes, known as Kolbe electrolysis, offering an alternative to traditional methods using noble metal reagents or catalysts (Shtelman & Becker, 2011).

Conformational Analysis

Baxter, Mislow, and Blount (1980) conducted a conformational analysis of 1,1,2,2-tetraaryl-disilanes, which are structurally similar to this compound. This study involved empirical force field calculations, X-ray diffraction, and NMR to understand the static stereochemistry of these compounds (Baxter, Mislow, & Blount, 1980).

Microbial Production of Diols

Zeng and Sabra (2011) reviewed the microbial production of diols, which include compounds like this compound. They discussed the engineering of production strains and optimization of fermentation processes, highlighting the role of these diols as platform green chemicals (Zeng & Sabra, 2011).

Synthesis of Anti-Vicinal Diboronates

Kuang, Mai, Yang, and Song (2019) explored the synthesis of anti-vicinal diboronates from diarylethynes, a process potentially applicable to derivatives of this compound. Their study provided a pathway for obtaining vicinal diols and developed a new deuteriation technique, contributing to the field of diol chemistry (Kuang, Mai, Yang, & Song, 2019).

Selective Oxidation and Catalysis

Biella, Prati, and Rossi (2003) investigated the selective oxidation of phenylethane-1,2-diol, structurally similar to this compound, to mandelic acid using a gold catalyst. This study provides insights into the catalytic processes relevant to similar diols (Biella, Prati, & Rossi, 2003).

Enantioselective Reactions

Tian, Chen, Leng, and Liu (2021) reported on the palladium-catalyzed enantioselective diacetoxylation of terminal alkenes, which is relevant for the synthesis of optically pure 1,2-diols like this compound. This method provides efficient access to various synthetically useful chiral 1,2-diols (Tian, Chen, Leng, & Liu, 2021).

Mechanism of Action

The mechanism of action for diols in chemical reactions can vary depending on the specific reaction. For instance, in the oxidative cleavage of 1,2-diols, the reaction involves two sequential redox events .

Safety and Hazards

Like all chemicals, diols should be handled with care. They should not be ingested or come into contact with the skin or eyes . Always follow safety data sheet instructions when handling these substances .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,12-13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHICCPIVYTCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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